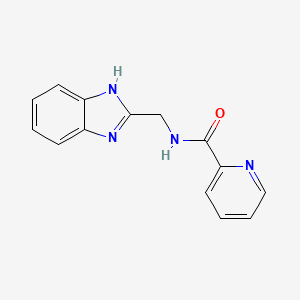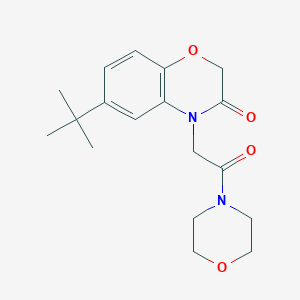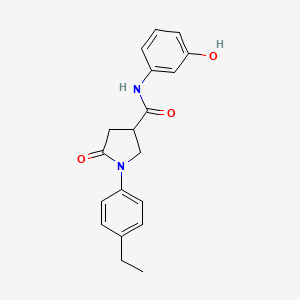
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide, also known as BMPC or BMPCAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the growth of various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.
Mecanismo De Acción
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide exerts its effects through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. In infectious diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In neurodegenerative diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to improve cognitive function and reduce oxidative stress. In infectious diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit bacterial growth and reduce bacterial load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide research, including the development of more potent and selective derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, the development of N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide-based therapeutics for cancer, neurodegenerative diseases, and infectious diseases is an area of active research.
In conclusion, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide (N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide) is a chemical compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has limitations such as limited solubility in water and potential for off-target effects. There are several future directions for N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide research, including the development of more potent and selective derivatives, investigation of its effects on other signaling pathways, and exploration of its potential applications in other fields.
Métodos De Síntesis
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-chloronicotinic acid with sodium azide to form 2-azido-3-pyridinecarboxylic acid. This intermediate is then reacted with 2-aminobenzimidazole to form N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(12-7-3-4-8-15-12)16-9-13-17-10-5-1-2-6-11(10)18-13/h1-8H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTERKVAWFPJJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6139230.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139248.png)
![N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6139261.png)
![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6139269.png)
![2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6139278.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)
![7-(4-isopropylbenzyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6139290.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139291.png)
![2-methoxy-2-phenyl-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6139314.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6139320.png)